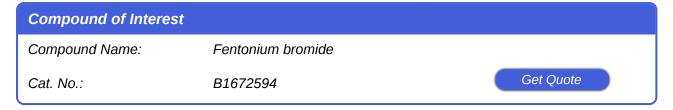


Fentonium Bromide (CAS 5868-06-4): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide, identified by CAS number 5868-06-4, is a quaternary ammonium compound derived from atropine. It exhibits significant anticholinergic, antispasmodic, and anti-ulcerogenic properties.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on **Fentonium bromide**, including its chemical and physical properties, mechanism of action, and key experimental findings. The information is presented to support research and development activities in the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

Fentonium bromide is a complex organic molecule with the chemical formula C31H34BrNO4. [1] A summary of its key chemical and physical data is presented in Table 1.



Property	Value	Source
CAS Number	5868-06-4	[1]
Molecular Formula	C31H34BrNO4	
Molecular Weight	564.52 g/mol	
Exact Mass	563.1671 u	
Melting Point	193-194 °C	-
Appearance	White to off-white solid powder	_
Solubility	Soluble in DMSO	-

Mechanism of Action

Fentonium bromide's pharmacological effects stem from its activity as a competitive antagonist at muscarinic acetylcholine receptors and as an allosteric blocker of $\alpha 12\beta\gamma\epsilon$ nicotinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for various physiological processes, including smooth muscle contraction and gastric acid secretion. Additionally, **Fentonium bromide** has been identified as a potassium (K+) channel opener, which contributes to its muscle-relaxant properties.

Signaling Pathway of Muscarinic Receptor Antagonism

The primary mechanism of **Fentonium bromide** involves the blockade of muscarinic receptors, thereby inhibiting the downstream signaling cascade initiated by acetylcholine. A generalized schematic of this pathway is depicted below.





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Generalized Muscarinic Antagonist Pathway

Experimental Protocols and Findings

Several in vivo studies in animal models have demonstrated the pharmacological effects of **Fentonium bromide**. The primary findings are summarized in Table 2.

Species	Experimental Model	Dose & Route	Key Findings	Reference
Rat	Carbamylcholine, pentagastrin and cerulein-induced gastric secretion	1 mg/kg, Intravenous (i.v.)	Inhibition of gastric acid secretion.	
Rat	Stress-induced ulcers	1 mg/kg, Intraperitoneal (i.p.)	Diminished number of pre- ulcerative lesions and gastroduodenal ulcers.	

Note: Detailed experimental protocols for these studies are not publicly available. The provided information is based on summaries from scientific literature.



Synthesis

The synthesis of **Fentonium bromide** has been described in patents (e.g., US Patent 3,356,682). However, a detailed, step-by-step experimental protocol for its synthesis is not readily available in the public domain.

Pharmacokinetics and Receptor Binding Affinity

Despite its established pharmacological profile, detailed public information regarding the pharmacokinetics (e.g., bioavailability, half-life, clearance, volume of distribution) and quantitative receptor binding affinities (e.g., Ki or IC50 values for muscarinic and nicotinic receptor subtypes, EC50 for K+ channel opening) of **Fentonium bromide** is limited. Further research is required to fully characterize these crucial parameters.

Conclusion

Fentonium bromide is a potent anticholinergic agent with demonstrated efficacy in preclinical models of gastric hypersecretion and ulceration. Its dual mechanism of action, involving both receptor antagonism and ion channel modulation, makes it a compound of continued interest for researchers. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed publicly available data on its pharmacokinetics, receptor binding affinities, and synthesis. Further investigation into these areas would be invaluable for the scientific community and for unlocking the full therapeutic potential of this molecule.

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